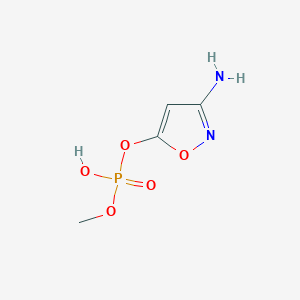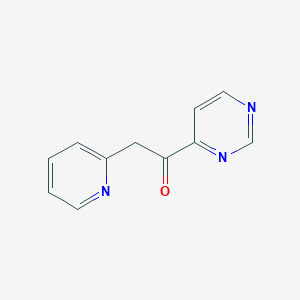![molecular formula C10H8Br2N2O B12910575 3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one CAS No. 918422-40-9](/img/structure/B12910575.png)
3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidinone family This compound is characterized by the presence of bromine atoms at the 3 and 1 positions of the pyridopyrimidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one typically involves the bromination of pyridopyrimidinone derivatives. One common method involves the reaction of 3-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with bromine in the presence of a suitable solvent such as dichloromethane . The reaction is carried out at room temperature, and the product is isolated by filtration and drying under reduced pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the bromination process, reducing reaction times and improving safety by minimizing the handling of hazardous bromine.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the formation of de-brominated products.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Oxidized products may include ketones or aldehydes.
Reduction: Reduced products typically involve the removal of bromine atoms, yielding simpler pyridopyrimidinone derivatives.
Aplicaciones Científicas De Investigación
3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms enhance the compound’s electrophilicity, facilitating its binding to nucleophilic sites on proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Imidazo[1,2-a]pyridines: Used in medicinal chemistry for their diverse biological activities.
Pyrimido[1,2-a]benzimidazole: Noted for its potential as an anti-inflammatory agent.
Uniqueness
3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one is unique due to its dual bromine substitution, which imparts distinct reactivity and biological activity. This makes it a valuable scaffold for the development of novel therapeutic agents and synthetic intermediates.
Propiedades
Número CAS |
918422-40-9 |
|---|---|
Fórmula molecular |
C10H8Br2N2O |
Peso molecular |
331.99 g/mol |
Nombre IUPAC |
3-bromo-2-(1-bromoethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H8Br2N2O/c1-6(11)9-8(12)10(15)14-5-3-2-4-7(14)13-9/h2-6H,1H3 |
Clave InChI |
RQBHTFYSFIIGPA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C(=O)N2C=CC=CC2=N1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole](/img/structure/B12910499.png)
![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline](/img/structure/B12910501.png)
![1-(2-Hydroxypropyl)-1-[(5-nitro-2-furyl)methylideneamino]urea](/img/structure/B12910503.png)
![3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one](/img/structure/B12910504.png)







![6-[(2-Aminophenyl)sulfanyl]-5-bromopyrimidine-2,4(1H,3H)-dione](/img/structure/B12910551.png)

